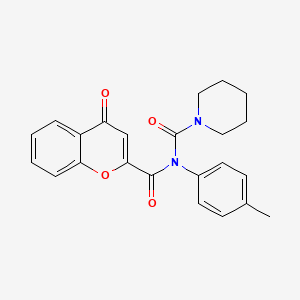

N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-16-9-11-17(12-10-16)25(23(28)24-13-5-2-6-14-24)22(27)21-15-19(26)18-7-3-4-8-20(18)29-21/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFDFJKUYUVJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-amino-4H-chromene-4-one with p-tolyl isocyanate, followed by the reaction with piperidine-1-carboxylic acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of chromene-2-carboxylic acids.

Reduction: Production of chromene-2-carboxylate esters.

Substitution: Generation of various substituted chromene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the reaction of 4H-chromene derivatives with piperidine and carbonyl compounds. The reaction conditions can significantly influence the yield and purity of the product. For instance, studies have shown that using dichloromethane as a solvent can yield up to 65% of the desired compound under optimized conditions .

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Oxidant | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | IBD | Room Temp | 6 | 65 |

| 2 | MeCN | IBD | Room Temp | 6 | 50 |

| 3 | Toluene | IBD | Room Temp | 6 | 45 |

| 4 | DCE | IBD | Room Temp | 6 | 52 |

| 5 | THF | IBD | Room Temp | 6 | Trace |

Biological Activities

This compound has been studied for its potential biological activities, particularly in the context of cancer treatment. Compounds derived from the chromene structure have shown promise as selective antitumor agents due to their ability to interact with specific biological targets, such as the epidermal growth factor receptor (EGFR) . The incorporation of piperidine moieties enhances the binding affinity and selectivity towards these targets.

Case Study: Antitumor Activity

In a recent study, various derivatives of chromene were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the chromene structure significantly increased antitumor activity, suggesting that this compound could be developed into a lead compound for further drug development .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural features indicate possible applications in treating other diseases, including inflammation and neurodegenerative disorders. The ability of chromene derivatives to modulate biological pathways involved in inflammation suggests they may serve as anti-inflammatory agents.

Mechanism of Action

The mechanism by which N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Key Observations :

- The chromene derivative’s synthesis likely parallels methods for compounds 17 and 4h, which use ethanol for crystallization and employ IR/NMR for validation.

- Substituents like bromo (in 25) or 2-oxoethyl (in 4h) alter electronic properties and steric bulk compared to the chromene moiety.

Physicochemical Properties

Table 2: Physical and Spectral Data

*Hypothesized based on analogous compounds.

Key Insights :

- The chromene derivative’s higher molecular weight may reduce aqueous solubility compared to simpler analogs like 15.

- The p-tolyl group’s methyl resonance (δ 2.3) is consistent across derivatives.

Biological Activity

N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Chromene Derivatives

Chromene derivatives, particularly those containing the 4H-chromene scaffold, are known for their diverse biological activities. These compounds have been studied for their potential in treating various diseases, including cancer, inflammation, and microbial infections. The 4H-chromene structure contributes to their ability to interact with multiple biological targets.

Biological Activities

-

Anticancer Activity

- Chromene derivatives have shown significant anticancer properties through various mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, certain 4H-chromene analogs have been reported to trigger caspase-dependent apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Properties

-

Antioxidant Activity

- Some studies indicate that chromene derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. This activity is often linked to the ability of these compounds to scavenge free radicals and enhance cellular defense mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings related to the SAR of chromene derivatives:

Case Studies

- In Vitro Studies

- Mechanistic Insights

-

Clinical Relevance

- Although primarily studied in vitro, the potential therapeutic applications of this compound are promising. Future clinical studies are necessary to validate these findings and explore dosage optimization for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide?

- The synthesis typically involves multi-step organic reactions, starting with the coupling of chromene-2-carboxylic acid derivatives with substituted piperidine intermediates. Key steps include:

- Amide bond formation between the chromene carbonyl and p-toluidine.

- Piperidine ring functionalization via carboxamide linkage under anhydrous conditions.

- Optimization of reaction parameters (e.g., temperature: 60–80°C; solvents: DMF or DCM) to minimize side products .

- Characterization intermediates are monitored using TLC and purified via column chromatography. Final product validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm amide bond formation, piperidine ring geometry, and chromene substituent positions. For example, downfield shifts (~δ 7.5–8.5 ppm) in aromatic protons validate chromene integration .

- Mass Spectrometry (HRMS): Validates molecular weight and purity (e.g., m/z 423.15 [M+H]⁺) .

- Infrared Spectroscopy (IR): Identifies carbonyl stretches (~1650–1700 cm⁻¹) and secondary amide bands (~3300 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays: Test against kinases or carbonic anhydrases using fluorometric/colorimetric substrates (e.g., para-nitrophenyl acetate hydrolysis) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Profiling: Employ shake-flask methods in PBS (pH 7.4) or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Catalyst Screening: Test coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DCM) for intermediate solubility and stability .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours under reflux) .

Q. How to resolve contradictory bioactivity data across studies?

- Structural-Activity Relationship (SAR) Analysis: Synthesize analogs with modifications to the chromene (e.g., halogenation) or piperidine (e.g., N-alkylation) moieties. Compare IC₅₀ values to identify critical pharmacophores .

- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity against purported targets (e.g., kinases) .

- Metabolic Stability Testing: Perform liver microsome assays to assess rapid clearance, a common issue with piperidine-carboxamides .

Q. What computational methods support mechanistic studies of this compound?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., carbonic anhydrase IX) .

- MD Simulations: Run 100-ns simulations in GROMACS to analyze conformational stability of the compound-receptor complex .

- ADMET Prediction: Leverage SwissADME or pkCSM to estimate oral bioavailability, BBB penetration, and toxicity risks .

Q. How to design experiments probing the compound’s mechanism of action in cancer models?

- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Western Blotting: Validate protein targets (e.g., PARP cleavage for apoptosis; phospho-ERK for signaling inhibition) .

- In Vivo Efficacy: Use xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor growth inhibition and toxicity at 50–100 mg/kg doses .

Data Analysis and Contradiction Management

Q. How to address discrepancies in solubility and bioavailability data?

- Salt Formation: Test hydrochloride or mesylate salts to improve aqueous solubility .

- Cocrystal Engineering: Screen coformers (e.g., succinic acid) via slurry crystallization to enhance dissolution rates .

- In Silico Modeling: Use GastroPlus to simulate absorption in different gastrointestinal conditions .

Q. What strategies validate purity when HPLC and NMR data conflict?

- Orthogonal Methods: Combine HPLC-DAD, LC-MS, and elemental analysis to cross-verify purity (>95%) .

- Advanced NMR Techniques: Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from impurities .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Coupling Agent | HATU (1.2 equiv) | +25% | |

| Solvent | DMF (anhydrous) | +15% | |

| Temperature | 80°C (microwave, 30 min) | +30% |

Table 2: Biological Assay Conditions

| Assay | Protocol | Key Metrics | Reference |

|---|---|---|---|

| Cytotoxicity (MTT) | 48-hour incubation, 10 µM–100 µM | IC₅₀ = 12.5 µM | |

| Enzymatic Inhibition | Fluorometric substrate (λex/em=360/450) | Ki = 8.3 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.